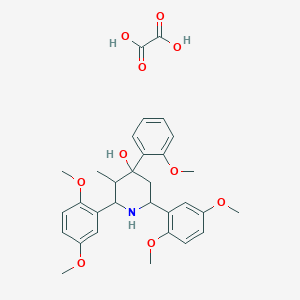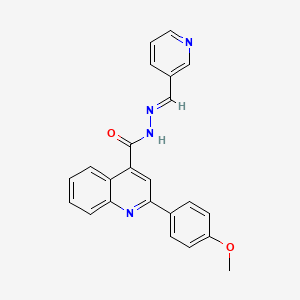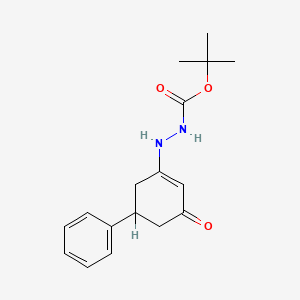![molecular formula C18H15NO6 B5239752 5-[BIS(5-METHYLFURAN-2-YL)METHYL]-6-NITRO-2H-1,3-BENZODIOXOLE](/img/structure/B5239752.png)
5-[BIS(5-METHYLFURAN-2-YL)METHYL]-6-NITRO-2H-1,3-BENZODIOXOLE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[BIS(5-METHYLFURAN-2-YL)METHYL]-6-NITRO-2H-1,3-BENZODIOXOLE is a complex organic compound that features a benzodioxole core substituted with bis(5-methylfuran-2-yl)methyl and nitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[BIS(5-METHYLFURAN-2-YL)METHYL]-6-NITRO-2H-1,3-BENZODIOXOLE typically involves the dimerization of 5-methylfurfuryl alcohol. This process can be catalyzed by solid acidic nanocatalysts such as 3-chlorpyridine phosphotungstic acid (3-ClPYPW). The reaction is carried out under mild conditions, with dichloromethane as the solvent at a temperature of 70°C for 11 hours, yielding a good amount of the desired product .
Industrial Production Methods
Industrial production methods for this compound are still under development, but they generally follow similar principles as the laboratory synthesis. The use of renewable biomass derivatives and eco-friendly catalysts is emphasized to make the process sustainable and cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions
5-[BIS(5-METHYLFURAN-2-YL)METHYL]-6-NITRO-2H-1,3-BENZODIOXOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitro group to amines.
Substitution: The furan rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions vary depending on the desired transformation but generally involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted furans, which can be further utilized in different chemical syntheses .
Applications De Recherche Scientifique
5-[BIS(5-METHYLFURAN-2-YL)METHYL]-6-NITRO-2H-1,3-BENZODIOXOLE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, including polymers and resins .
Mécanisme D'action
The mechanism of action of 5-[BIS(5-METHYLFURAN-2-YL)METHYL]-6-NITRO-2H-1,3-BENZODIOXOLE involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The furan rings can also participate in electron transfer reactions, influencing the compound’s reactivity and interactions with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Bis(hydroxymethyl)furan: A related compound with hydroxymethyl groups instead of the bis(5-methylfuran-2-yl)methyl group.
5-Hydroxymethylfurfural: Another furan derivative with significant industrial and research applications.
Uniqueness
5-[BIS(5-METHYLFURAN-2-YL)METHYL]-6-NITRO-2H-1,3-BENZODIOXOLE is unique due to its combination of a benzodioxole core with bis(5-methylfuran-2-yl)methyl and nitro groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
5-[bis(5-methylfuran-2-yl)methyl]-6-nitro-1,3-benzodioxole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO6/c1-10-3-5-14(24-10)18(15-6-4-11(2)25-15)12-7-16-17(23-9-22-16)8-13(12)19(20)21/h3-8,18H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVSNILJHDDDQRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C2=CC=C(O2)C)C3=CC4=C(C=C3[N+](=O)[O-])OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B5239676.png)
![N-[(4-ethylphenyl)methyl]-N-methyl-1-[1-(2-methylphenyl)tetrazol-5-yl]-1-phenylmethanamine](/img/structure/B5239678.png)
![3,4-Dimethyl-7-(1-morpholin-4-yl-1-oxopropan-2-yl)-1-phenylpyrazolo[3,4-b]pyridin-6-one](/img/structure/B5239692.png)
![1-(2-furoyl)-4-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B5239702.png)
![2-[(4-tert-butylphenyl)amino]-1-hydroxyanthra-9,10-quinone](/img/structure/B5239709.png)
![N-({[2-chloro-5-(propionylamino)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5239720.png)
![4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL 4-METHYL-1-BENZENESULFONATE](/img/structure/B5239721.png)
![(3-Chloro-1-benzothiophen-2-yl){4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methanone](/img/structure/B5239735.png)

![3,4,5-trimethoxy-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide](/img/structure/B5239759.png)

![3-(4-Bromophenyl)-6-[3-(4-bromophenyl)-2-phenylquinoxalin-6-yl]oxy-2-phenylquinoxaline](/img/structure/B5239763.png)
![2-{[6-(2-methylphenoxy)hexyl]amino}ethanol](/img/structure/B5239770.png)
